N-Acetyl-L-tryptophanamide
Description
Significance as a Tryptophan Residue Mimic in Protein Studies
Tryptophan is one of the few naturally occurring fluorescent amino acids, making it an intrinsic probe for investigating protein structure, dynamics, and interactions. However, interpreting the fluorescence signals from proteins containing multiple tryptophan residues can be complex. NATA, which consists of a tryptophan core with its N-terminus acetylated and its C-terminus amidated, effectively mimics a tryptophan residue within a polypeptide chain. saudijournals.com This structural analogy makes NATA an excellent reference compound for dissecting the intricate fluorescence behavior of proteins. pubcompare.aisaudijournals.com
By studying the spectroscopic properties of NATA in various solvent environments, researchers can gain insights into how the local environment influences the fluorescence of tryptophan residues buried within or exposed on the surface of a protein. saudijournals.comnih.gov For instance, changes in the fluorescence emission spectrum of NATA in response to different solvent polarities can be correlated with the local environment of tryptophan in a protein, helping to elucidate structural features. nih.gov Furthermore, NATA is frequently used as a control in experiments to account for effects that are not related to specific protein-ligand interactions, such as the inner filter effect in fluorescence titration studies. openlabnotebooks.orgportlandpress.com
While NATA is a valuable model, it is important to note that some studies suggest that small peptides containing tryptophan may, in some cases, serve as even better models for tryptophan residues in proteins due to the influence of nearby peptide bonds on fluorescence quenching. nih.govnih.gov
Overview of N-Acetyl-L-tryptophanamide as a Spectroscopic Probe
The intrinsic fluorescence of NATA is central to its use as a spectroscopic probe. pubcompare.aisaudijournals.com When excited with ultraviolet light, typically around 280-295 nm, NATA emits fluorescence with a maximum wavelength that is sensitive to the polarity of its surroundings. saudijournals.comnih.gov In aqueous solutions, NATA exhibits a broad emission peak around 350-356 nm. saudijournals.comgdeleage.fr This fluorescence is characterized by several key parameters, including its quantum yield (the efficiency of converting absorbed light into emitted light) and its fluorescence lifetime (the average time the molecule spends in the excited state). scirp.orgfigshare.com
These spectroscopic properties are highly sensitive to the local environment. For example, the fluorescence quantum yield of NATA is known to vary significantly depending on the solvent. figshare.com Studies have shown that in water, the quantum yield is approximately 0.13, while in a nonpolar solvent like dioxane, it increases to around 0.35. figshare.com This sensitivity is attributed to processes like electron transfer from the indole (B1671886) ring to the amide groups, which quenches fluorescence and is influenced by solvent polarity. scirp.orgfigshare.com
Furthermore, the fluorescence lifetime of NATA, which is typically a single exponential decay of about 3.0 nanoseconds in aqueous solution, can be affected by quenchers or its immediate environment. saudijournals.com This makes NATA a powerful tool for studying protein folding, conformational changes, and the accessibility of tryptophan residues to solvent or other molecules. pubcompare.ai The following tables summarize some of the key spectroscopic properties of NATA and its use in various research applications.
Table 1: Spectroscopic Properties of this compound (NATA) in Aqueous Solution
| Property | Value | Reference |
| Excitation Maximum | ~280-295 nm | pubcompare.aisaudijournals.comgdeleage.fr |
| Emission Maximum | ~350-356 nm | saudijournals.comgdeleage.fr |
| Fluorescence Lifetime | ~3.0 ns | saudijournals.com |
| Fluorescence Quantum Yield | 0.13 | figshare.com |
This table provides typical values for NATA in aqueous buffer solutions. These values can vary depending on specific experimental conditions such as pH, temperature, and the presence of other solutes.
Table 2: Research Applications of this compound
| Application | Description |
| Protein Folding Studies | NATA's fluorescence properties are used to monitor changes in the local environment of tryptophan residues as a protein folds or unfolds. pubcompare.ai |
| Fluorescence Quenching Experiments | Used as a model for a fully exposed tryptophan residue to determine the accessibility of tryptophans in proteins to quenchers like acrylamide (B121943) or iodide. pubcompare.ai |
| Inner Filter Effect Correction | In fluorescence titration experiments, NATA is used as a control to correct for the absorption of excitation or emission light by a ligand. openlabnotebooks.org |
| Model for Spectroscopic Studies | Serves as a fundamental model compound to understand the photophysics of tryptophan, including phenomena like excited-state electron transfer. nih.govscirp.orgfigshare.com |
| Circular Dichroism (CD) Spectroscopy | The absorption spectra of NATA in various solvents are used to help resolve the near-UV CD spectra of tryptophan residues in proteins. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(17)16-12(13(14)18)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12,15H,6H2,1H3,(H2,14,18)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIZKAMDMBRKJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946617 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-79-8 | |
| Record name | N-Acetyl-L-tryptophanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyltryptophanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-L-tryptophanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Spectroscopic Investigations of N Acetyl L Tryptophanamide
Fluorescence Spectroscopy Studies
N-Acetyl-L-tryptophanamide (NATA) serves as a crucial model compound in the study of protein fluorescence, largely because it is a simple, blocked analogue of the amino acid tryptophan. Its intrinsic fluorescence provides a sensitive probe for investigating local environments and dynamic processes.
Steady-State Fluorescence Emission Characteristics
The steady-state fluorescence of NATA is characterized by a broad emission spectrum. When excited at approximately 290 nm or 295 nm, NATA in an aqueous solution exhibits a broad emission peak centered around 350 ± 2 nm. saudijournals.comnih.gov The absorption spectrum of NATA in water shows a maximum at about 280 nm with a shoulder around 290 nm. saudijournals.com The near-UV absorption spectrum of tryptophan and its derivatives, including NATA, is composed of two overlapping electronic transitions, designated as ¹Lₐ and ¹Lₑ. nih.gov The ¹Lₐ state is more sensitive to the polarity of the solvent. pnas.org In polar solvents, the ¹Lₐ state undergoes a red-shift, becoming lower in energy than the ¹Lₑ state, and the resulting fluorescence is primarily from this ¹Lₐ state. pnas.org
The position and intensity of the emission maximum are highly sensitive to the local environment. For instance, in propylene (B89431) glycol, the absorption band of NATA at 20°C has its maximum at 282 nm, a position that remains stable even at temperatures as low as -60°C. nih.gov The fluorescence emission of NATA is also influenced by its environment; for example, its fluorescence in glycerol (B35011) increases by 2.1 times compared to its intensity in water. nih.gov
Time-Resolved Fluorescence Lifetime Analysis
The fluorescence decay of NATA is a key parameter in understanding its excited-state dynamics. In aqueous solutions, NATA typically exhibits a single exponential decay with a fluorescence lifetime of about 3.0 ns. saudijournals.com However, the decay can become more complex under different conditions. For instance, studies have shown that the fluorescence decay of NATA in water is sensitive to temperature, with lifetimes of 3.98 ns at 4°C, 3.01 ns at 20°C, and 2.48 ns at 30°C. arievanhoek.nl Another study reported a lifetime of 2.72 ns at 25°C in water (pH 6.0). arievanhoek.nl
The presence of quenchers or changes in solvent viscosity can induce heterogeneity in the fluorescence decay, often requiring multi-exponential analysis. nih.gov For example, when quenched by acrylamide (B121943) or iodide in propylene glycol, the intensity decays of NATA become progressively more heterogeneous as the quencher concentration increases. nih.gov In some cases, even in the absence of a quencher, three-exponential decays have been observed for NATA in propylene glycol, particularly at lower temperatures. nih.gov
Table 1: Fluorescence Lifetime of this compound in Water at Different Temperatures
| Temperature (°C) | Fluorescence Lifetime (ns) |
|---|---|
| 4 | 3.98 arievanhoek.nl |
| 20 | 3.01 arievanhoek.nl |
| 25 | 2.72 arievanhoek.nl |
| 30 | 2.48 arievanhoek.nl |
This table presents the temperature-dependent fluorescence lifetime of NATA in aqueous solutions.
Quantum Yield Determinations
The fluorescence quantum yield (Φf) of NATA, which represents the efficiency of the fluorescence process, is highly dependent on the solvent environment. In water, the quantum yield of NATA is approximately 0.13 to 0.14. nih.govacs.orgnih.govacs.org This is significantly lower than that of 3-methylindole (B30407) (a model for the tryptophan side chain) in water, which is about 0.31 to 0.34. acs.orgacs.org
In contrast, in the nonpolar aprotic solvent dioxane, the quantum yield of NATA is much higher, around 0.35, which is similar to that of 3-methylindole and N-acetyl-l-tryptophan ethyl ester (NATE) in the same solvent. acs.orgnih.gov This suggests that in nonpolar environments, the primary deactivation pathway of the excited state is fluorescence. In alkyl alcohols, the quantum yield of NATA is intermediate between the values in water and dioxane. acs.orgnih.gov
Table 2: Fluorescence Quantum Yield of this compound in Different Solvents
| Solvent | Quantum Yield (Φf) |
|---|---|
| Water | 0.13 acs.orgnih.gov |
| Dioxane | ~0.35 acs.orgnih.gov |
| Alkyl Alcohols | Intermediate between water and dioxane acs.orgnih.gov |
This table illustrates the variation in the fluorescence quantum yield of NATA with solvent polarity.
Solvent Polarity and Environment Effects on Fluorescence
The fluorescence properties of NATA are profoundly influenced by the polarity and hydrogen-bonding capabilities of the surrounding solvent. The significant difference in quantum yield between water and nonpolar solvents like dioxane points to a specific solvent-mediated quenching mechanism in polar environments. acs.orgnih.gov
Studies have shown that it is not the bulk dielectric constant of the solvent but rather microscopic interactions, such as hydrogen bonding, that play a dominant role in dictating the fluorescence quenching. acs.orgnih.gov The absorption spectra of NATA are also sensitive to solvent polarity. The ¹Lₐ absorption band exhibits a bathochromic (red) shift with increasing solvent polarity, while the ¹Lₑ band shows a hypsochromic (blue) shift. nih.gov
The addition of substances like urea (B33335) to aqueous solutions of NATA can also alter its fluorescence. Urea can cause a fluorescence enhancement and a slight red shift in the emission maximum. saudijournals.com This is attributed to an increase in solvent polarity and potential direct hydrogen bonding between urea and the indole (B1671886) moiety of NATA. saudijournals.com
Fluorescence Quenching Mechanisms
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For NATA, several quenching mechanisms have been investigated.
A primary mechanism for the lower quantum yield of NATA in polar solvents is believed to be electron transfer from the excited indole ring to a nearby amide group in the peptide backbone. acs.orgnih.govscirp.org This process becomes favorable in polar environments which stabilize the resulting charge-transfer (CT) state. acs.orgnih.gov When the energy of this CT state is brought below that of the fluorescing ¹Lₐ state, quenching occurs. acs.orgnih.gov
The interaction with external amides can also lead to fluorescence quenching or enhancement. For example, formamide (B127407) quenches the fluorescence lifetime of NATA in water. researchgate.net In contrast, acetamide (B32628) and dimethylformamide can lead to an enhancement of fluorescence and the appearance of two different lifetimes. researchgate.net Collisional quenching by molecules like acrylamide has also been extensively studied. The quenching rate by acrylamide is found to depend exponentially on the distance between the fluorophore and the quencher. nih.govresearchgate.net This indicates a through-space interaction rather than a purely collisional mechanism. researchgate.net
Quenching by Small Molecule Solutes (e.g., Acrylamide, Iodide)
The fluorescence of NATA is sensitive to quenching by small molecules like acrylamide and iodide. nih.govnih.gov This quenching phenomenon provides insights into the accessibility of the tryptophan analogue to its surrounding solvent environment. Studies have shown that the quenching of NATA by both acrylamide and iodide leads to a heterogeneity in the fluorescence intensity decay, which becomes more pronounced as the quencher concentration increases. nih.govresearchgate.net This complexity is attributed to transient effects in diffusion and the specific nature of the interaction between the fluorophore and the quencher. saudijournals.com
The mechanism of quenching differs between acrylamide and iodide. For acrylamide, quenching is thought to occur via an electron transfer mechanism. researchgate.netspiedigitallibrary.org In contrast, iodide, a heavy atom, is believed to quench fluorescence through the heavy atom effect. researchgate.netspiedigitallibrary.org The rate constants for quenching have been found to be dependent on the distance between the NATA molecule and the quencher, following an exponential relationship. researchgate.netspiedigitallibrary.org This distance-dependent quenching model has been shown to be more suitable for describing the observed quenching behavior than the simpler radiation boundary condition model. nih.gov
The efficiency of these quenchers is highlighted by their Stern-Volmer constants (Ksv). For instance, in one study, the Ksv for acrylamide quenching of NATA was determined to be 16.5 M⁻¹, a value that remained independent of the concentration of denaturants like urea or guanidinium (B1211019) chloride up to 1 M. Another study reported a Ksv of 23.0 M⁻¹ for acrylamide. citius.technology Oxamate has also been shown to be an effective quencher with a Ksv of 16 M⁻¹, comparable to that of acrylamide. nih.gov These high quenching efficiencies, approaching the diffusional limit, underscore the utility of these small molecules in probing the exposure of tryptophan residues.
Table 1: Stern-Volmer Constants (Ksv) for Quenching of NATA Fluorescence
| Quencher | Ksv (M⁻¹) | Reference |
|---|---|---|
| Acrylamide | 16.5 | |
| Acrylamide | 23.0 | citius.technology |
| Oxamate | 16 | nih.gov |
Influence of Urea Derivatives and Denaturants on Fluorescence
The fluorescence characteristics of NATA are significantly influenced by the presence of urea derivatives and other denaturants. saudijournals.comnih.gov The addition of urea and symmetrically substituted urea derivatives, such as N,N'-1,3-dimethylurea (DMU), has been observed to cause an enhancement in the fluorescence of NATA. saudijournals.com Conversely, unsymmetrical urea derivatives like N-butyl urea lead to fluorescence quenching. saudijournals.com N-methyl urea (MU) shows little to no effect, while N-ethyl urea (EU) causes a notable fluorescence enhancement. saudijournals.com
These varied effects are attributed to differences in the excited-state dipole moment of the indole moiety's microenvironment and the specific hydrogen-bonding arrangements between NATA and the urea derivatives. saudijournals.com A red shift in the emission maximum is often observed, which is thought to be due to direct hydrogen-bonding of the carbonyl oxygen of the urea derivative with the N-H group of the indole ring, or an increase in solvent polarity. saudijournals.com
In aqueous solutions, NATA typically exhibits a single exponential fluorescence decay with a lifetime of approximately 3.0 ns. saudijournals.comacs.org The addition of urea derivatives generally leads to an increase in this fluorescence lifetime. saudijournals.com
Denaturants like guanidinium chloride (GdmCl) also affect NATA's fluorescence. In concentrated solutions of urea (e.g., 8.5 M) and GdmCl (e.g., 6 M), the fluorescence emission maximum (λmax) of NATA is observed at approximately 352 nm and 351 nm, respectively. nih.gov These values are slightly higher than those observed for tryptophan-containing peptides under similar conditions, suggesting the indole side chain in NATA is more exposed to the solvent. nih.gov The fluorescence intensity of NATA is consistently greater in 8.5 M urea compared to 6 M GdmCl. nih.gov
Table 2: Fluorescence Properties of NATA in Denaturant Solutions
| Denaturant | λmax (nm) | Fluorescence Lifetime (ns) | Reference |
|---|---|---|---|
| Aqueous Solution | ~350 | 3.0 | saudijournals.com |
| 8.5 M Urea | 352 | - | nih.gov |
| 6 M GdnHCl | 351 | - | nih.gov |
| Aqueous Buffer with GuHCl | - | 2.71 | arievanhoek.nl |
Heavy Water Effects on Fluorescence Dynamics
The substitution of water (H₂O) with heavy water (D₂O) can influence the fluorescence dynamics of NATA. This "heavy water effect" is often studied to understand the role of solvent interactions and proton transfer processes in the excited state. While specific detailed studies focusing solely on heavy water effects on NATA's fluorescence dynamics were not prevalent in the initial search, the principles of such effects on tryptophan and its derivatives are well-established and would be expected to apply to NATA. These effects typically manifest as changes in fluorescence lifetime and quantum yield due to the different vibrational properties of O-D versus O-H bonds and the altered kinetics of proton exchange with the solvent.
Excited-State Dynamics and Electron Transfer Processes
The excited-state dynamics of NATA are complex and involve several competing deactivation pathways. Upon photoexcitation, the indole ring can undergo processes such as fluorescence, intersystem crossing to the triplet state, and non-radiative decay. acs.org A significant pathway for fluorescence quenching, both intramolecularly and by external quenchers, is photoinduced electron transfer (PET). nih.gov
For instance, the quenching of NATA fluorescence by acrylamide is attributed to PET, with acrylamide acting as the electron acceptor. nih.govspiedigitallibrary.org The rate constant for this electron transfer is highly dependent on the distance between the NATA fluorophore and the quencher molecule. spiedigitallibrary.org Flash photolysis studies of NATA have revealed the formation of transient species, including the neutral radical, which can originate from an oxygen-sensitive long-lived precursor that is not the triplet state. wiley.com
The excited state of NATA can also be quenched by electron transfer to the carbonyl groups of its own peptide bonds, a mechanism thought to be important for the intramolecular quenching of tryptophan fluorescence in peptides and proteins. nih.gov The fluorescence quantum yield of NATA is sensitive to the polarity of its environment, which can influence the energy of charge transfer states and thus the efficiency of quenching pathways. researchgate.net
Surface Plasmon-Coupled Emission (SPCE) Spectroscopy
Surface Plasmon-Coupled Emission (SPCE) is a technique that has been successfully applied to study the fluorescence of NATA in the ultraviolet (UV) range. scispace.comnih.gov In this method, NATA is placed in close proximity to a thin metal film, typically aluminum. scispace.com When excited, the fluorophore can couple to the surface plasmons in the metal, resulting in a highly directional and polarized emission into a high refractive index substrate, such as a quartz prism. scispace.comresearchgate.net
For NATA spin-coated from a poly(vinyl alcohol) solution onto a 20 nm aluminum film, the UV SPCE was observed at a well-defined angle of 52° from the normal. scispace.comnih.gov This emission is strongly p-polarized, a characteristic feature of SPCE. scispace.comresearchgate.net A thin protective layer of SiO₂ on the aluminum film is crucial to minimize quenching of the NATA fluorescence by the metal surface. scispace.comnih.gov
A notable feature of SPCE with NATA is its intrinsic dispersive property, where the wavelength of maximum emission varies with the observation angle. scispace.comresearchgate.net This phenomenon offers the potential for developing miniaturized spectrofluorometers. nih.govresearchgate.net The ability to perform SPCE in the UV region opens up new avenues for studying the intrinsic fluorescence of unlabeled proteins. scispace.comnih.gov
Absorption Spectroscopy and Electronic Transitions
The near-UV absorption spectrum of this compound is characterized by two overlapping electronic transitions of the indole chromophore, designated as ¹La and ¹Lb. nih.gov These bands are sensitive to the local environment, particularly solvent polarity and the ability of the solvent to form hydrogen bonds with the NH-group of the indole ring. nih.gov
In contrast, the ¹Lb transition involves much less charge transfer and smaller changes in geometry. nih.gov A key finding is that the relative intensity of the 0-0 vibrational transition of the ¹Lb band shows a linear correlation with solvent polarity values (ETN). nih.gov This relationship allows for the use of a set of experimentally determined ¹Lb bands from NATA in various solvents to analyze the near-UV circular dichroism (CD) spectra of tryptophan residues in proteins. nih.gov This approach provides a powerful tool for probing the local environment and conformation of tryptophan side chains within a protein structure. nih.gov
Impact of Solvent Environment on Absorption Spectra
The ultraviolet (UV) absorption spectrum of this compound is notably sensitive to the polarity of its surrounding solvent environment. This sensitivity is primarily due to the two lowest energy electronic transitions of the indole side chain, designated as ¹Lₐ and ¹Lₑ. The absorption spectra of NATA in various solvents can be resolved into the contributions from these two transitions.
The ¹Lₐ transition involves a significant transfer of charge, resulting in a larger change in the dipole moment upon excitation. nih.gov Consequently, the ¹Lₐ band is highly sensitive to the solvent's polarity, exhibiting greater solvent-induced spectral shifts compared to the ¹Lₑ band. nih.gov In contrast, the ¹Lₑ transition shows much less charge transfer and smaller changes in geometry. nih.gov
Research has shown a linear correlation between the relative intensities of the 0-0 transitions of the ¹Lₑ bands and the solvent polarity values (ETN). nih.gov The absorption spectra of tryptophan and its derivatives are well-documented to be influenced by both solvent polarity and the solvent's capacity to form hydrogen bonds with the NH-group of the indole moiety. nih.gov For instance, the ratio of absorption at 280 nm to 300 nm for NATA varies significantly across different solvents, highlighting the environmental effect on its absorption profile. researchgate.net
Table 1: Absorption Ratios of this compound in Various Solvents
| Solvent | Absorption Ratio (A₂₈₀/A₃₀₀) |
| Acetonitrile (ACN) | 13.9 |
| Methanol (MeOH) | 14.01 |
| Ethanol (EtOH) | 12.5 |
| Dimethylformamide (DMF) | 5.8 |
| Dimethyl sulfoxide (B87167) (DMSO) | 4.3 |
Data sourced from a study comparing tryptophan absorption in different environments. researchgate.net
This solvent-dependent behavior allows the experimental ¹Lₑ bands obtained from NATA in different solvents to be used as a basis set for resolving the near-UV Circular Dichroism spectra of tryptophan residues in proteins. nih.gov
Circular Dichroism (CD) Spectroscopy Applications
Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational properties of proteins. The near-UV CD spectra of proteins, which arise from aromatic amino acid residues like tryptophan, provide valuable information about the tertiary structure and local environment of these chromophores. rsc.org
Near-UV CD Spectral Resolution of Tryptophanyl Residues
The near-UV CD spectrum of a tryptophan residue is complex because it reflects both the ¹Lₐ and ¹Lₑ electronic transitions, and the intensities and signs of these bands can vary independently. nih.govacs.org A novel strategy has been developed to deconvolve these complex spectra by using a set of experimental ¹Lₑ bands derived from the absorption spectra of NATA in various solvents. nih.gov This approach reduces the number of variable parameters in the fitting process and allows the specific ¹Lₑ band that best fits the CD spectrum of a tryptophan residue at a particular protein site to be linked to a specific solvent environment, thereby providing insight into the local polarity of the tryptophan's side chain. nih.gov
For example, the CD spectra of NATA have been categorized into different types based on the resolved bands. core.ac.uk This classification helps in the interpretation of protein CD spectra, where a "DMSO-like" ¹Lₑ band in a Trp CD spectrum can act as a fingerprint to identify tryptophanyl side chains involved in van der Waals interactions with neighboring side chains. nih.gov
Site-Directed Circular Dichroism for Protein Conformation Analysis
Combining site-directed mutagenesis with CD spectroscopy, a technique termed site-directed circular dichroism (SDCD), offers a powerful method for obtaining position-specific conformational data in proteins. nih.govrsc.org By systematically replacing specific amino acids with tryptophan, researchers can analyze the resulting changes in the near-UV CD spectrum to probe the local environment and conformation at that precise location within the protein. acs.org
This method has been successfully applied to proteins like tear lipocalin, where single-tryptophan mutants were used to resolve spectral parameters that corroborated fluorescence and structural data. nih.gov The analysis of the ¹Lₑ bands from the Trp CD spectra in such mutants provides a valuable tool for understanding local structural features. nih.gov The signs and intensities of the resolved ¹Lₐ and ¹Lₑ components contain information about the side-chain conformations and dynamics. nih.gov Furthermore, comparing CD spectra at room temperature and at low temperatures (e.g., 77 K) can help assess the conformational heterogeneity of tryptophan residues. acs.org
Phosphorescence Spectroscopy Investigations
Phosphorescence spectroscopy provides insights into the triplet excited state of tryptophan, which is a longer-lived state compared to the singlet excited state responsible for fluorescence. This technique is particularly useful for studying slower dynamic processes and interactions.
Triplet-State Quenching Studies
The triplet state of tryptophan, and by extension NATA, can be quenched by various molecules, a process that involves the de-excitation of the triplet state without the emission of a photon. pnas.org The efficiency of this quenching can reveal information about the accessibility and local environment of the tryptophan residue.
Studies have investigated the quenching of the tryptophan triplet state by various amino acids and other molecules. pnas.org Cysteine, for instance, is a particularly efficient quencher of the tryptophan triplet state. pnas.org The rate of quenching can be measured by monitoring the decay of the triplet state's absorption or phosphorescence after pulsed excitation. pnas.org
In the context of proteins, the quenching of room-temperature phosphorescence can indicate intermolecular electron transfer from the excited triplet state of tryptophan to an exogenous electron acceptor. acs.org For example, the phosphorescence of a tryptophan residue in a protein was shown to be eliminated in the presence of an electron acceptor, while the fluorescence remained unchanged, suggesting that the triplet state is the parent state for photoinduced electron transfer. acs.org The lifetime of the tryptophan triplet state is sensitive to quenching by molecular oxygen, necessitating deoxygenation of samples for such studies. pnas.org The quenching of NATA phosphorescence by halomethanes has also been studied to determine quenching rate constants. hi.is
Conformational Analysis and Dynamics of N Acetyl L Tryptophanamide
Theoretical and Computational Conformational Studies
The conformational landscape of N-Acetyl-L-tryptophanamide (NATA), a dipeptide derivative of tryptophan often used as a model in biophysical studies, has been extensively investigated using theoretical and computational methods. These studies provide fundamental insights into the intrinsic conformational preferences of the tryptophan residue, which are crucial for understanding protein structure and dynamics.
Quantum mechanical calculations, specifically ab initio and Density Functional Theory (DFT) methods, have been employed to explore the potential energy hypersurface (PEHS) of this compound. colab.ws Initial comprehensive studies using ab initio Hartree-Fock (RHF) calculations with a 3-21G basis set (RHF/3-21G) successfully located 36 distinct minimum energy conformations for the molecule. researchgate.net
Subsequent, more refined analyses were performed to enhance the accuracy of the conformational search. These included ab initio calculations at the RHF/6-31G(d) level and DFT calculations using the B3LYP functional with a 6-31G(d) basis set (B3LYP/6-31G(d)). colab.wsresearchgate.net These higher levels of theory identified a slightly different number of stable conformers, with 35 structures found at the RHF/6-31G(d) level and 34 at the B3LYP/6-31G(d) level. colab.wsresearchgate.net The variations in the number of located conformers highlight the sensitivity of the potential energy surface to the theoretical model employed.
| Theoretical Method | Number of Conformers Located |
|---|---|
| ab initio RHF/3-21G | 36 |
| ab initio RHF/6-31G(d) | 35 |
| DFT (B3LYP/6-31G(d)) | 34 |
The conformational space of this compound is defined by a Ramachandran potential energy hypersurface that is a function of four key dihedral (torsional) angles: the backbone angles phi (φ) and psi (ψ), and the side-chain angles chi1 (χ1) and chi2 (χ2). researchgate.net Theoretically, considering three staggered conformations for each of these four rotatable bonds would result in 81 (3⁴) possible stable structures. researchgate.net
However, computational explorations have consistently revealed that the actual number of energy minima on the hypersurface is significantly lower. researchgate.net Studies located only 34 to 36 stable conformers, depending on the level of theory used. researchgate.netresearchgate.net This discrepancy between the theoretical maximum and the computationally observed number of conformers is attributed to steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds, which make many potential conformations energetically unfavorable. researchgate.netresearchgate.net The calculations showed that conformers were spread across various regions of the Ramachandran map, including those corresponding to building blocks of right-handed helices (αL) and polyproline II type structures (εL). researchgate.net
The relative stability of the different conformers of this compound is governed by a delicate balance of energies arising from side-chain and backbone interactions. researchgate.net Analysis of the located minima shows that the most stable or preferred forms for this compound are the γL (inverse gamma-turn) and the extended C5 (βL) conformations. researchgate.net
These preferences are significantly influenced by interactions between the indole (B1671886) side-chain and the peptide backbone. researchgate.net These interactions can be stabilizing, leading to lower energy conformations, and are a primary reason for the molecule's conformational dissimilarity compared to amino acids with smaller side-chains. researchgate.net The computational results, which highlight the prevalence of γL and βL conformations, are in good agreement with experimental data derived from NMR and X-ray crystallography for tryptophan residues in proteins. The analysis of these energetic contributions is essential for understanding how the local environment and intrinsic properties of the tryptophan residue dictate its structural role within a larger polypeptide chain.
Exploration of Ramachandran Hypersurface
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of this compound in solution, providing insights that bridge the gap between static computational models and dynamic experimental observations.
MD simulations have been used to investigate the reorientational dynamics of this compound in water and in aqueous solutions containing co-solvents such as urea (B33335), guanidinium (B1211019) chloride (GdmCl), and proline. aip.org These studies, often performed in conjunction with fluorescence anisotropy decay (FAD) experiments, reveal how the environment modulates the peptide's motion. aip.orgnsf.gov
| Solvent System | Relative Increase in Rotational Correlation Time |
|---|---|
| Pure Water | Baseline |
| Aqueous Urea | Increased |
| Aqueous Guanidinium Chloride (GdmCl) | More Increased |
| Aqueous Proline | Most Increased |
MD simulations have uncovered marked dynamic inhomogeneity in the solvation shells surrounding this compound. aip.org This means that the dynamics of water molecules in the immediate vicinity of the peptide are significantly different from those in the bulk solvent. nih.govresearchgate.net Specifically, water molecules located within 6 Å of the tryptophan side chain were found to rotate approximately 1.6 times more slowly than bulk water. nih.govresearchgate.netmdpi.com
This retardation of water dynamics becomes more pronounced as the distance to the solute decreases, indicating a strong interaction between the peptide and its hydration shell. researchgate.netmdpi.com The water dynamics also exhibited a notable slowdown near the co-solvents, particularly chloride and proline. aip.org Despite this significant slowing of water reorientation near the tryptophan moiety, the solvent motion remains much faster than the reorientation of the indole group itself, suggesting that the solute and solvent motions are dynamically uncoupled. nih.govresearchgate.net These findings provide a microscopic picture of the complex structure and dynamics of peptide solvation shells, which are critical for all biological processes. aip.org
| Region | Relative Water Rotation Speed |
|---|---|
| Bulk Water | Normal |
| Within 6 Å of Trp Side Chain | ~1.6 times slower |
| Within 5 Å of Trp Side Chain | Slower |
| Within 4 Å of Trp Side Chain | Slowest |
Conformational Transitions within Biological Environments
The conformational landscape of this compound (NATA) is highly sensitive to its surrounding environment. In biological contexts, such as in proximity to proteins, within membrane interfaces, or in aqueous solutions containing co-solvents, NATA undergoes significant conformational transitions. These changes are driven by interactions with the local environment and are crucial for understanding the behavior of tryptophan residues in complex biological systems. NATA's intrinsic fluorescence makes it an excellent probe for investigating these structural dynamics. saudijournals.comsigmaaldrich.com The fluorescence emitted by its indole ring is a sensitive indicator of local environmental polarity and structural changes, making it a widely used model compound in biophysical studies. saudijournals.comnih.gov
Research has extensively documented how different environments modulate the conformational and photophysical properties of NATA. These studies provide insights into the fundamental interactions that govern protein folding, stability, and function.
Influence of Co-solvents and Denaturing Environments
The study of NATA in the presence of co-solvents like urea and its derivatives provides a model for understanding how denaturants affect protein structure. saudijournals.com The fluorescence of NATA is significantly altered by these molecules, indicating changes in its excited-state properties and, by extension, its conformational ensemble. For instance, interactions with urea derivatives can lead to either an enhancement or a quenching of NATA's fluorescence, depending on the specific derivative. saudijournals.com Symmetrical urea derivatives such as urea and N,N'-1,3-dimethylurea tend to cause fluorescence enhancement, while an unsymmetrical derivative like N-butyl urea leads to fluorescence quenching and a red shift in the emission spectrum. saudijournals.com These observations suggest distinct interaction mechanisms that alter the solvent exposure and conformation of the indole side chain.
Table 1: Effect of Urea Derivatives on the Fluorescence Properties of NATA This table summarizes the observed changes in NATA's fluorescence emission when interacting with various urea derivatives in an aqueous solution, as detailed in research findings. saudijournals.com
| Urea Derivative | Type | Observed Effect on Fluorescence |
|---|---|---|
| Urea | Symmetrical | Enhancement |
| N,N'-1,3-dimethylurea (DMU) | Symmetrical | Enhancement |
| N-ethyl urea (EU) | Unsymmetrical | Enhancement |
| N-methyl urea (MU) | Unsymmetrical | No Significant Change |
| N-butyl urea (BU) | Unsymmetrical | Quenching |
Molecular dynamics (MD) simulations combined with fluorescence anisotropy decay (FAD) measurements have provided a detailed picture of NATA's dynamics in various solutions. aip.org These studies reveal that the rotational motion of NATA does not simply correlate with the bulk solvent viscosity. Instead, different microscopic solvation patterns significantly influence its dynamics. aip.org For example, co-solvents like urea, guanidinium chloride (GdmCl), and proline affect the peptide's structure and reorientation times differently, highlighting the specific nature of peptide-solvent interactions. aip.org
Table 2: Rotational Correlation Times of NATA in Different Solvent Environments This table presents a comparison of NATA's rotational correlation times obtained from hydrodynamic models (HM), molecular dynamics (MD) simulations, and experimental measurements in various solvents. aip.org
| Solution | Viscosity (mPa s) | τHM (ps) | τMD (ps) | τEXP (ps) |
|---|---|---|---|---|
| Water | 0.89 | 92 | 92 | 91 |
| 8M Urea | 1.63 | 168 | 158 | 129 |
| 6M GdmCl | 1.54 | 159 | 134 | 119 |
| 4M Proline | 2.15 | 222 | 169 | 158 |
Transitions at Membrane Interfaces
Conformational Dynamics in Enzyme Active Sites
When bound to an enzyme, a molecule's conformational freedom is typically restricted. The active site of an enzyme provides a specific and structured environment that can select for or induce a particular conformation in its substrate or inhibitor. NATA has been studied within a model active site of the enzyme α-chymotrypsin. uliege.be These studies, using computational methods, analyze the detailed geometry and energetics of the NATA-enzyme complex. uliege.be Such research aims to understand the stereoselectivity of the enzyme by comparing the conformations of different ligand configurations within the binding pocket. uliege.be The quenching of NATA's fluorescence by molecules like imidazole (B134444) has also been studied to understand the mechanisms of interaction and the role of specific amino acid residues, providing a model for tryptophan behavior within protein active sites. spiedigitallibrary.org
Interactions with Complex Biological and Chemical Environments
Solvation Effects and Microenvironment Characterization
The solvation shell of NATA is highly sensitive to the composition of the surrounding medium. The interplay of hydrogen bonding and preferential interactions with various solutes dictates its structural and dynamic properties.
The absorption and fluorescence spectra of N-Acetyl-L-tryptophanamide are known to be sensitive to the polarity of the solvent and its capacity to form hydrogen bonds with the indole (B1671886) NH-group. nih.gov The hydrogen bonding capability of the indole N–H moiety significantly influences its resonance Raman spectrum. nih.gov Molecular dynamics simulations and fluorescence anisotropy decay experiments reveal that peptide-solvent interactions have a considerable effect on the tumbling motion of NATA in solution. aip.org
In aqueous solutions, microscopic hydrogen bonding, rather than the bulk dielectric constant, is the dominant factor governing the rate of electron transfer and associated fluorescence quenching. researchgate.netacs.org During the process of permeating a lipid membrane, simulation studies suggest that NATA partially maintains hydrogen bonds between its peptide backbone and surrounding water and lipid molecules. nih.govnih.govacs.org This preservation of hydrogen bonds is a critical factor influencing its transport kinetics. nih.govacs.org Different co-solvents elicit distinct interaction patterns; molecular dynamics simulations indicate that the interaction with the NATA peptide backbone is strongest with urea (B33335), intermediate with proline, and weakest with guanidinium (B1211019) chloride. researchgate.net In amphiphilic solvents like DMSO, the sulfoxide (B87167) oxygen can form a hydrogen bond with the NH-group of the indole ring, influencing its electronic transitions. nih.gov
Photophysical studies show that in the presence of urea, a red shift in the emission maximum of NATA occurs, which is attributed to the direct hydrogen bonding of urea's carbonyl oxygen with the indole's N-H group. saudijournals.com This indicates the formation of specific hydrogen-bonding arrangements between NATA and urea derivatives in an aqueous environment. saudijournals.com
Osmolytes, or stabilizing agents, modify the solvent environment and influence the stability and dynamics of biomolecules. The amino acid proline, a known osmolyte, has a pronounced effect on NATA. Fluorescence anisotropy decay measurements demonstrate a significant slowing of NATA's reorientational motion in proline solutions compared to water, an effect that deviates from simple viscosity-based predictions. researchgate.netresearchgate.net
This stabilization is driven by preferential interactions. Proline is largely excluded from the surfaces of protein functional groups, an effect that thermodynamically favors the compact, native state of a protein. nih.gov This is quantified by the partition coefficient (Kp), which represents the concentration of the osmolyte in the hydration water of a functional group relative to its concentration in the bulk solution. A Kp value less than 1 indicates exclusion. The interactions of proline are particularly unfavorable with amide oxygens and aliphatic hydrocarbon surfaces that become exposed during protein unfolding. nih.gov Molecular dynamics simulations show that the strongest preferential solvation of the NATA sidechain is by the nonpolar part of the proline zwitterion. researchgate.net
Table 1: Partition Coefficients (Kp) for Proline with Protein Functional Groups This table presents the partition coefficients that quantify the local accumulation (Kp > 1) or exclusion (Kp < 1) of proline in the hydration water of various functional groups found on proteins. Data sourced from computational analysis. nih.gov
| Functional Group | Partition Coefficient (Kp) | Interaction Nature |
| Aliphatic C | 0.8 ± 0.1 | Unfavorable (Exclusion) |
| Amide O | 0.6 ± 0.1 | Unfavorable (Exclusion) |
| Carboxylate O | 0.5 ± 0.1 | Unfavorable (Exclusion) |
| Phosphate O | 0.5 ± 0.2 | Unfavorable (Exclusion) |
| Amide N | 1.1 ± 0.1 | Favorable (Accumulation) |
| Cationic N | 1.1 ± 0.1 | Favorable (Accumulation) |
Data is presented as value ± standard error.
Denaturing agents like urea and guanidinium chloride (GdmCl) disrupt the non-covalent interactions that stabilize protein structures. When studied with NATA as a model peptide, these agents exhibit distinct mechanisms. Both urea and GdmCl moderately slow the reorientational dynamics of NATA compared to pure water. researchgate.netresearchgate.net
Urea is thought to act via direct interactions, accumulating in the first solvation shell and forming hydrogen bonds with the peptide backbone. saudijournals.comnih.gov The interaction of urea with the NATA backbone is the strongest among the co-solvents tested (urea, GdmCl, proline), and it also shows a high local density around the tryptophan sidechain. researchgate.net Photophysical studies using various urea derivatives show differing effects on NATA's fluorescence, indicating that the specific structure of the denaturant influences the interaction. saudijournals.com
In contrast, GdmCl appears to act through a different, possibly longer-range electrostatic mechanism that does not perturb the solvent structure close to the protein to the same extent as urea. nih.gov While the local density of urea around the NATA sidechain is high, the distribution of GdmCl is more organized. researchgate.net For proteins, this can lead to different unfolding pathways; for instance, in simulations of Protein L, urea was found to destabilize the β-sheet first, whereas GdmCl targeted the α-helix. nih.gov
Table 2: Effect of Urea Derivatives on the Fluorescence of this compound (NATA) This table summarizes the observed changes in the fluorescence properties of NATA upon the addition of various urea derivatives in aqueous solution. saudijournals.com
| Urea Derivative | Type | Observed Effect on NATA Fluorescence |
| Urea | Symmetrical | Fluorescence enhancement |
| N, N'-1, 3 dimethylurea (DMU) | Symmetrical | Fluorescence enhancement |
| N-methyl urea (MU) | Unsymmetrical | No significant change |
| N-ethyl urea (EU) | Unsymmetrical | Fluorescence enhancement |
| N-butyl urea (BU) | Unsymmetrical | Fluorescence quenching |
Influence of Osmolytes and Stabilizing Agents (e.g., Sugars, Proline)
Membrane Permeation Dynamics
The passage of molecules across cell membranes is a fundamental biological process. NATA serves as a model for understanding the unassisted, or passive, transport of small, amphipathic molecules across lipid bilayers.
The unassisted permeation of NATA across a 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) lipid bilayer is an exceptionally slow process, occurring on a time scale of hours. nih.govnih.govacs.org This slow rate is a direct consequence of the molecule's size and its need to maintain favorable hydrogen bonding interactions. nih.govacs.org
The kinetics of NATA's slow membrane transport have been characterized using a combination of experimental assays and advanced computational techniques. The Parallel Artificial Membrane Permeation Assay (PAMPA) provides an experimental measurement of the transport rate. nih.govacs.org
Computationally, the Milestoning algorithm has been employed to simulate the long-timescale event of permeation. aip.orgresearchgate.net This method calculates the Mean First Passage Time (MFPT) by accumulating data from many short trajectories. aip.org Milestoning simulations of NATA transport through a DOPC membrane revealed a significant free energy barrier at the center of the bilayer. nih.govnih.govacs.org When compared with the simpler solubility-diffusion model, which significantly underestimates the permeation time, Milestoning provides results that are in much better agreement with experimental data, underscoring its utility for modeling complex kinetic processes. nih.govnih.govacs.org
Table 3: Comparison of this compound Permeation Time Scales Across a DOPC Bilayer This table compares the permeation time for NATA as determined by experimental and computational methods. nih.govnih.govacs.org
| Method | Type | Result (Time Scale) |
| PAMPA | Experimental | ~8 hours |
| Milestoning | Computational | ~4 hours (MFPT) |
| Solubility-Diffusion Model | Computational | ~15 minutes (MFPT) |
Experimental studies also show that the permeation rate has a moderate dependence on factors such as temperature (296 K vs. 310 K) and pH (4.8 vs. 7.2). nih.gov
Free Energy Landscapes and Permeation Barriers
The unassisted transport of this compound across a lipid bilayer is a slow process, characterized by a significant energy barrier. acs.orgnih.gov Studies combining experimental measurements with computational modeling have elucidated the free energy landscape of this permeation.
Experimental measurements using a parallel artificial membrane permeation assay (PAMPA) determined the timescale for NATA transport to be approximately 8 hours. nih.govnih.gov Computational simulations, employing the milestoning algorithm, calculated a mean first passage time (MFPT) of around 4 hours, corroborating the slow permeation rate. nih.govnih.gov These simulations revealed a large free energy barrier at the center of the lipid bilayer, which is the primary obstacle to the molecule's transport. acs.orgnih.govresearchgate.net In contrast, a simpler solubility-diffusion model yielded a much faster MFPT of about 15 minutes, highlighting the critical importance of detailed molecular interactions in accurately predicting permeation rates. nih.govnih.gov
Table 1: Permeation Times of this compound (NATA) through a DOPC Membrane
| Experimental/Computational Method | Mean First Passage Time (MFPT) | Key Finding |
|---|---|---|
| Parallel Artificial Membrane Permeation Assay (PAMPA) | ~8 hours | Experimental validation of slow permeation. nih.govnih.gov |
| Milestoning Algorithm Simulations | ~4 hours | Confirms slow permeation and identifies a large central energy barrier. nih.govnih.gov |
Role of Hydrogen Bonding and Membrane Defects in Transport
The significant energy barrier to NATA permeation is largely due to the energetic cost of moving its polar peptide backbone, which can form hydrogen bonds, into the nonpolar, hydrophobic core of the membrane. nih.gov Computational analyses indicate that as NATA moves toward the center of the bilayer, it attempts to maintain some of its hydrogen bonds with surrounding water and even lipid molecules. acs.orgnih.gov
This preservation of hydrogen bonds is energetically unfavorable within the hydrophobic membrane interior. nih.gov To accommodate the permeating molecule and its associated polar groups, the membrane structure must deform. acs.orgnih.gov These deformations are referred to as membrane defects, which involve the penetration of water and polar lipid head groups into the nonpolar core of the bilayer. acs.orgacs.org The formation of these defects is a crucial mechanism that assists in the transport of amphiphilic molecules like NATA across the membrane, albeit at a slow rate. acs.orgresearchgate.net The necessity of creating these energetically costly defects contributes significantly to the high permeation barrier. nih.gov
Interactions with Model Peptides and Proteins
This compound serves as a valuable tool in protein science, primarily due to its fluorescence properties which mimic those of the amino acid tryptophan.
This compound as a Probe for Tryptophan Environments in Proteins
This compound is widely used as a model compound to represent a fully solvent-exposed tryptophan residue in a protein. pubcompare.ainih.gov Its intrinsic fluorescence is sensitive to the local environment, making it an excellent spectroscopic probe. pubcompare.aisaudijournals.com The N-terminal and C-terminal blocking of NATA prevents the charged groups present in the free amino acid tryptophan, making it a more accurate analogue for a tryptophan residue within a polypeptide chain. saudijournals.comoup.com
In fluorescence studies, the emission spectrum of NATA is often used as a reference standard. pubcompare.aisemanticscholar.org For instance, the fluorescence quantum yield of NATA is a known value (0.12), which can be used to determine the relative quantum yields of tryptophan residues within a protein, providing insight into their local environment and degree of solvent exposure. nih.gov The wavelength of maximum fluorescence emission (λmax) for NATA is typically around 351-352 nm in aqueous solutions, which is characteristic of a tryptophan side chain in a polar environment. nih.gov This is often compared to the λmax of tryptophan residues in a protein; a blue shift (to a shorter wavelength) indicates a more hydrophobic or buried environment. nih.gov
Studies in Protein Folding and Denaturation Processes
In the study of protein folding and denaturation, NATA is used to model the fluorescence characteristics of tryptophan residues in the unfolded or denatured state, where they are expected to be fully exposed to the solvent. nih.govresearchgate.net By comparing the fluorescence properties of a denatured protein to those of NATA, researchers can gain insights into the residual structure and long-range interactions that may persist even in the unfolded ensemble. researchgate.netpnas.org
Studies on variants of Ribonuclease Sa, for example, used NATA and other small peptides as models for the denatured state. researchgate.net They found that while the wavelength of maximum emission was similar between the denatured proteins and the peptides, the fluorescence intensity and accessibility to quenchers differed significantly. researchgate.net This suggested that even in the denatured state, the protein chain imposes long-range effects that are not present in a simple model compound like NATA, highlighting that peptides are often better models than NATA alone. nih.govresearchgate.net
Application in Ligand Binding Assays
A crucial application of this compound is in fluorescence-based ligand binding assays. openlabnotebooks.org Tryptophan fluorescence quenching is a common technique to measure the binding affinity of a ligand to a protein. researchgate.netnih.gov However, a significant potential artifact in these experiments is the "inner filter effect" (IFE). The IFE occurs when the ligand itself absorbs light at either the excitation or emission wavelength of tryptophan, leading to an apparent quenching of fluorescence that is not due to direct binding. openlabnotebooks.orgnih.gov
To correct for this, control experiments are performed by titrating the ligand into a solution of NATA instead of the protein. openlabnotebooks.orgresearchgate.netnih.gov Since the ligand is not expected to bind to NATA, any observed decrease in fluorescence can be attributed to the inner filter effect. openlabnotebooks.org This data is then used to generate a correction factor that can be applied to the protein-ligand binding data, allowing for a more accurate determination of the true binding affinity. openlabnotebooks.orgresearchgate.net
Nitration and Radical Formation Studies
Tryptophan residues in proteins are susceptible to modification by reactive nitrogen species (RNS), which can have significant physiological and pathological implications. nih.govresearchgate.net N-Acetyl-L-tryptophan, a closely related analogue, is used in studies to understand the mechanisms of these reactions.
Experiments reacting N-acetyl-L-tryptophan with various RNS, such as peroxynitrite, have identified several major products. nih.gov These include 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, and N-acetyl-N'-formyl-L-kynurenine. nih.gov The distribution of these products depends on the specific RNS used. For example, peroxynitrite generators tend to produce the nitroso derivative, while a myeloperoxidase-H₂O₂-NO₂⁻ system generates the nitro derivatives. nih.gov
The stability of these products also varies; 6-nitro-N-acetyl-L-tryptophan is stable under physiological conditions, whereas the 1-nitroso and 1-nitro derivatives decompose with half-lives of 1.5 and 18 hours, respectively. nih.gov Studies using 15N-CIDNP (Chemically Induced Dynamic Nuclear Polarization) have demonstrated the radical character of the nitration of N-acetyl-L-tryptophan by peroxynitrite, involving the formation of radical pairs. tandfonline.com These studies are critical for identifying potential biomarkers of protein nitration and understanding the chemical basis of nitrosative stress. nih.govresearchgate.net
Table 2: Major Products from the Reaction of N-Acetyl-L-tryptophan with Reactive Nitrogen Species (RNS)
| Reactive Nitrogen Species (RNS) System | Major Products Identified |
|---|---|
| Peroxynitrite (ONOO⁻) | 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, N-acetyl-N'-formyl-L-kynurenine. nih.gov |
| SIN-1 (Peroxynitrite generator) | 1-nitroso-N-acetyl-L-tryptophan (nitro derivatives not formed). nih.gov |
| Angeli's Salt (Nitroxyl donor) | 1-nitroso-N-acetyl-L-tryptophan (nitro derivatives not formed). nih.gov |
| Spermine NONOate (Nitric oxide donor) | 1-nitroso-N-acetyl-L-tryptophan (nitro derivatives not formed). nih.gov |
Reactivity with Reactive Nitrogen Species
This compound, as a derivative of the amino acid tryptophan, exhibits significant reactivity towards various reactive nitrogen species (RNS). These species, which include peroxynitrite and nitrogen dioxide, are known to target tryptophan residues in proteins, making this compound a valuable model compound for studying these interactions. The reactions with RNS can lead to both nitration and nitrosation of the tryptophan moiety.
Research on the closely related compound, N-acetyl-L-tryptophan, has shown that its interaction with peroxynitrite and other RNS yields several major products. nih.gov These include 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, and N-acetyl-N'-formyl-L-kynurenine. nih.gov The formation of these products is dependent on the specific RNS and the reaction conditions. For instance, peroxynitrite can lead to the formation of both nitro and nitroso derivatives, while nitric oxide donors tend to generate the nitroso derivative exclusively. nih.gov Under physiological conditions, the stability of these products varies significantly, with 6-nitro-N-acetyl-L-tryptophan being relatively stable, while the 1-nitroso and 1-nitro derivatives decompose with half-lives of 1.5 and 18 hours, respectively. nih.gov
The reactivity of the tryptophan indole ring is a key factor in these reactions. Tryptophan residues are particularly susceptible to attack by RNS, a characteristic that is mirrored in this compound. nih.gov The nitration of tryptophan residues in proteins is considered a significant biomarker for the involvement of RNS in various pathophysiological conditions. tandfonline.com
Table 1: Reaction Products of N-acetyl-L-tryptophan with Reactive Nitrogen Species
| Reactive Nitrogen Species | Major Products |
|---|---|
| Peroxynitrite | 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, 6-nitro-N-acetyl-L-tryptophan, N-acetyl-N'-formyl-L-kynurenine nih.gov |
| SIN-1 (peroxynitrite generator) | 1-nitroso-N-acetyl-L-tryptophan nih.gov |
| Angeli's salt (nitroxyl donor) | 1-nitroso-N-acetyl-L-tryptophan nih.gov |
| Spermine NONOate (nitric oxide donor) | 1-nitroso-N-acetyl-L-tryptophan nih.gov |
Chemically Induced Dynamic Nuclear Polarization (CIDNP) Investigations
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to investigate reaction mechanisms involving radical intermediates. The radical character of the nitration of N-acetyl-L-tryptophan (N-AcTrp) by peroxynitrite has been demonstrated using ¹⁵N-CIDNP. tandfonline.com
During the reaction of N-AcTrp with ¹⁵N-labeled peroxynitrite, the ¹⁵N-NMR signals of the resulting nitrated products show strong emission, which is a hallmark of CIDNP. tandfonline.com This phenomenon arises from the spin-sorting mechanism that occurs within radical pairs formed during the reaction. Specifically, the observed CIDNP effects are attributed to the formation of F-pairs, which are radical pairs formed by the diffusive encounters of free radicals in solution. tandfonline.com In this case, the radical pair consists of the N-AcTrp radical cation (N-AcTrp•+) and the nitrogen dioxide radical (•¹⁵NO₂). tandfonline.com
Similar ¹⁵N-CIDNP effects have been observed when using other nitrating systems, such as H¹⁵NO₃, H¹⁵NO₄, and H₂O₂/¹⁵NO₂⁻/HRP (horseradish peroxidase), further confirming the involvement of radical pairs in the nitration of N-AcTrp. tandfonline.com These investigations provide direct evidence for the radical-mediated mechanism of tryptophan nitration by various RNS. The CIDNP technique, therefore, offers a unique window into the transient radical intermediates that are central to the chemistry of this compound in oxidative and nitrosative stress environments.
Table 2: Summary of CIDNP Investigations of N-acetyl-L-tryptophan Nitration
| Nitrating System | Observed CIDNP Effect | Inferred Radical Pair |
|---|---|---|
| Peroxynitrite-¹⁵N | ¹⁵N-NMR signal emission tandfonline.com | [N-AcTrp•+, •¹⁵NO₂]F tandfonline.com |
| H¹⁵NO₃ | ¹⁵N-NMR signal emission tandfonline.com | [N-AcTrp•+, •¹⁵NO₂]F tandfonline.com |
| H¹⁵NO₄ | ¹⁵N-NMR signal emission tandfonline.com | [N-AcTrp•+, •¹⁵NO₂]F tandfonline.com |
| H₂O₂/¹⁵NO₂⁻/HRP | ¹⁵N-NMR signal emission tandfonline.com | [N-AcTrp•+, •¹⁵NO₂]F tandfonline.com |
Advanced Methodologies and Theoretical Frameworks in N Acetyl L Tryptophanamide Research
Hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches
Hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) methods have become essential tools for investigating the electronic behavior of NATA, particularly its fluorescence properties. nih.gov These methods combine the accuracy of quantum mechanics (QM) for a specific region of interest (like the indole (B1671886) ring of tryptophan) with the computational efficiency of molecular mechanics (MM) for the surrounding environment (the rest of the molecule and solvent). nih.govacs.org
Research utilizing QM/MM calculations has provided strong evidence that the significant variation in tryptophan fluorescence yields in proteins can be explained by an electron transfer mechanism from the indole ring to the peptide backbone amide group. nih.govresearchgate.net Quenching of fluorescence occurs when a charge transfer (CT) state is energetically brought below the fluorescing state (¹La) due to the influence of strong local electric fields. nih.govresearchgate.net
To validate this hypothesis, studies have compared the fluorescence quantum yields of NATA with related compounds in solvents of varying polarity. nih.gov For instance, N-acetyl-L-tryptophan ethyl ester (NATE), where the amide group is replaced by an ester, and 3-methylindole (B30407) (3MI), which lacks the quenching amide group, serve as important comparators. nih.gov In nonpolar solvents like dioxane, all three compounds exhibit similarly high quantum yields, suggesting the absence of the electron transfer quenching mechanism. nih.gov However, in water, the quantum yields for NATA and NATE are significantly lower than for 3MI. nih.gov This quenching is attributed to the solvent stabilizing the charge transfer state. nih.gov
QM/MM calculations further reveal that the increased quenching observed in water compared to dioxane is primarily due to larger fluctuations in the energy gap between the fluorescent and charge transfer states, averaged over the different rotamers (rotational isomers) of the molecule. nih.gov The calculations also highlight that microscopic hydrogen bonding, rather than the bulk dielectric constant of the solvent, is the dominant factor in dictating the rate of electron transfer. nih.gov These computational findings are in complete agreement with experimental results, confirming that quenching in NATA is due to a solvent-stabilized charge transfer from the indole ring to the amide group. nih.gov
Table 1: Experimental Fluorescence Quantum Yields in Different Solvents
| Compound | Quantum Yield in Water | Quantum Yield in Dioxane |
| N-Acetyl-L-tryptophanamide (NATA) | 0.13 nih.gov | ~0.35 nih.gov |
| 3-methylindole (3MI) | 0.31 nih.gov | ~0.35 nih.gov |
| N-acetyl-L-tryptophan ethyl ester (NATE) | 0.057 nih.gov | ~0.35 nih.gov |
Hydrodynamic Models for Rotational Diffusion
Understanding the rotational motion of NATA in solution is crucial for interpreting data from techniques like fluorescence anisotropy decay (FAD). Hydrodynamic models (HM) offer a continuum-based theoretical framework to predict and analyze this rotational diffusion. aip.org These models are often used in conjunction with atomistic molecular dynamics (MD) simulations and experimental FAD measurements to provide a comprehensive picture of peptide reorientational dynamics. aip.orgresearchgate.net
Studies have applied hydrodynamic modeling to predict the rotational correlation times for individual conformers of NATA identified through MD simulations. aip.org The results from the HM show very good agreement with the MD simulation data for these rigid peptide structures, confirming that the hydrodynamic approach provides a realistic description of rotational diffusion. aip.orgdntb.gov.ua
Table 2: Comparison of NATA Rotational Correlation Times (ps) in Various Solvents
| Solvent System | Experimental (FAD) | Hydrodynamic Model (HM) |
| Water (Acetate Buffer) | 30 ps aip.org | Overestimates vs. experiment aip.org |
| 5.5M Urea (B33335) | 60 ps aip.org | Underestimates vs. experiment aip.org |
| 5.5M Guanidinium (B1211019) Chloride | 98 ps aip.org | Underestimates vs. experiment aip.org |
| 5.5M Proline | 304 ps aip.org | Excellent agreement aip.org |
Distance-Dependent Quenching (DDQ) Models
The study of fluorescence quenching in NATA provides detailed information about the accessibility of the tryptophan fluorophore to quenching agents. Research on the collisional quenching of NATA by molecules like acrylamide (B121943) and imidazole (B134444) has shown that simple models are often inadequate. spiedigitallibrary.orgnih.gov Specifically, the intensity decays of NATA in the presence of a quencher are not consistent with the Collins-Kimball radiation boundary condition (RBC) model. nih.govresearchgate.net
A key observation in these studies is the significant upward curvature in steady-state Stern-Volmer plots. nih.govresearchgate.net This curvature, along with the fact that quenching is observed even in vitrified solvents where translational diffusion is halted, points to a more complex quenching mechanism. nih.gov The results are best explained by a distance-dependent quenching (DDQ) model. spiedigitallibrary.orgnih.gov This model posits that the rate constant for quenching is not a simple constant but depends exponentially on the distance between the fluorophore (NATA) and the quencher. nih.gov
The DDQ model successfully describes the measured intensity decays and correctly predicts the curvature of the Stern-Volmer plots. spiedigitallibrary.orgnih.gov Simulations based on the DDQ model show that approximating the local concentration of the quencher around the excited fluorophore using the simpler RBC model is not accurate, especially under conditions of high quenching rates and low diffusion. spiedigitallibrary.org These findings indicate a through-space quenching interaction and suggest that distance-dependent quenching rates must be considered for an accurate interpretation of acrylamide quenching in more complex systems like proteins. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Spectroscopic Applications
The foundation of N-Acetyl-L-tryptophanamide's utility lies in its well-characterized fluorescence properties. saudijournals.com Future research will likely build upon this foundation to develop more sophisticated spectroscopic techniques capable of probing increasingly complex biological systems.
One promising area is the expansion of fluorescence quenching studies. The quenching of NATA fluorescence by molecules like acrylamide (B121943) and iodide has been used to understand fluorophore-quencher interactions and the accessibility of tryptophan residues in proteins. nih.govspiedigitallibrary.orgresearchgate.net Future investigations could employ a wider array of quenchers, including those with specific biological activities or those that are sensitive to particular microenvironments. For instance, using quenchers that partition preferentially into lipid membranes could provide more detailed insights into the interactions of tryptophan residues at membrane interfaces.
Furthermore, time-resolved fluorescence studies of NATA in various environments have revealed complex decay kinetics, often attributed to transient effects in diffusion and the nature of fluorophore-quencher interactions. saudijournals.comnih.gov Advanced spectroscopic techniques, such as fluorescence lifetime imaging microscopy (FLIM) combined with novel analytical models, could be used to map these interactions with greater spatial and temporal resolution within living cells. This could provide a deeper understanding of the dynamic changes in protein conformation and accessibility during cellular processes.
Another avenue for development is the use of NATA in conjunction with other spectroscopic methods. For example, combining fluorescence with circular dichroism (CD) spectroscopy can provide complementary information about the secondary and tertiary structure of proteins. nih.gov Future studies could focus on developing integrated approaches that simultaneously measure multiple spectroscopic parameters, allowing for a more comprehensive picture of protein structure and dynamics in response to various stimuli.
Advanced Computational Modeling of Complex Interactions
Computational modeling has become an indispensable tool for interpreting experimental data and providing molecular-level insights. For this compound, computational studies have already been employed to investigate its transport across lipid membranes and its reorientational dynamics in solution. aip.orgacs.org The future of computational research on NATA will involve the development of more sophisticated models to simulate its behavior in increasingly complex and biologically relevant environments.
One key area for advancement is the modeling of NATA's interactions with a wider range of biomolecules. While its interactions with simple solvents and lipids have been studied, future models could explore its binding to specific protein domains, nucleic acids, or even complex carbohydrates. aip.org These simulations could help to predict binding affinities, identify key interacting residues, and elucidate the energetic basis for these interactions. For example, ab initio molecular orbital computations have already been used to explore the conformational space of N-acetyl-L-tryptophan-N-methylamide, a related compound, providing insights into sidechain-backbone interactions. researchgate.net
Another emerging direction is the use of multiscale modeling approaches. These methods combine different levels of theoretical detail, from quantum mechanics to coarse-grained models, to simulate large and complex systems over long timescales. escholarship.org For NATA, a multiscale approach could be used to model its behavior in a crowded cellular environment, where it interacts with a multitude of other molecules. This could provide a more realistic picture of its dynamics and function in a biological context. The Milestoning algorithm, for instance, has been used to simulate the permeation of NATA through a membrane, yielding results that are in good agreement with experimental data. acs.org
The development of more accurate force fields will also be crucial for advancing computational studies of NATA. Force fields are the set of parameters used to describe the potential energy of a system in molecular dynamics simulations. Improving the accuracy of the parameters for the indole (B1671886) side chain and the peptide backbone of NATA will lead to more reliable predictions of its behavior.
Elucidation of this compound's Role in Specific Biophysical Mechanisms
The intrinsic fluorescence of this compound makes it an ideal probe for studying a variety of biophysical mechanisms. saudijournals.com Future research will likely focus on using NATA to unravel the molecular details of specific biological processes, such as protein folding, membrane permeation, and enzyme catalysis.
In the context of protein folding, NATA can be used as a model system to understand the fundamental interactions that drive the folding process. pubcompare.ai Studies on the fluorescence of NATA in the presence of denaturants like urea (B33335) and guanidine (B92328) hydrochloride have provided insights into the interactions that stabilize the denatured state of proteins. researchgate.net Future research could use NATA in combination with site-directed mutagenesis to probe the local environment of specific tryptophan residues during the folding process. This could help to identify key intermediates and transition states in the folding pathway.
The permeation of molecules across cell membranes is a fundamental biological process. NATA, as a tryptophan analog, is particularly interesting for studying membrane permeation due to the frequent presence of tryptophan residues at membrane-water interfaces. Experimental and computational studies on the unassisted transport of NATA through lipid bilayers have already provided valuable data on the kinetics and thermodynamics of this process. acs.org Future work could investigate the influence of membrane composition, such as the presence of cholesterol or different lipid species, on the permeation of NATA.
Q & A
Q. What experimental methodologies are used to quantify the unassisted membrane permeation rates of NATA?
NATA's permeation kinetics are measured using Parallel Artificial Membrane Permeation Assay (PAMPA), where fluorescence intensity (excitation at 280 nm) is tracked over time. The rate is derived from time-dependent fluorescence curves under controlled pH (4.8, 7.2), temperature (296K, 310K), and lipid bilayers (e.g., DOPC, EPC). Membrane integrity is validated using Lucifer yellow (impermeable control) and Cresyl blue (permeable control) .
Q. How does NATA’s fluorescence property facilitate its use in biophysical studies?
NATA’s intrinsic fluorescence (from the indole moiety) enables real-time tracking of its localization and interactions. For example, fluorescence quenching studies under high pressure or varying solvents correlate spectral shifts (center of spectral mass, ⟨ν⟩) with environmental dielectric constants. This is critical for probing protein folding or membrane dynamics .
Q. What factors influence NATA’s permeation through lipid bilayers?
Key factors include:
- Lipid composition : DOPC (unsaturated) vs. EPC (saturated) bilayers alter permeation rates due to differences in membrane fluidity and defect formation.
- Temperature : Higher temperatures (310K vs. 296K) moderately increase permeation by reducing membrane viscosity.
- Hydrogen bonding : NATA’s backbone forms transient H-bonds with water/lipid headgroups, creating local membrane defects that assist transport .
Advanced Research Questions
Q. How do computational models like Milestoning and Solubility-Diffusion explain discrepancies in NATA’s permeation times?
- Milestoning : Predicts mean first-passage time (MFPT) of ~4 hours by simulating short trajectories across predefined membrane "milestones" and accounting for H-bond dynamics and membrane defects.
- Solubility-Diffusion : Assumes 1D diffusion along the membrane normal, yielding MFPT ~15 minutes but failing to capture H-bond disruptions and defect formation. Experimental data (~8 hours) align closer with Milestoning, emphasizing the need to model molecular-scale interactions .
Q. What molecular mechanisms underlie the slow permeation of NATA compared to smaller molecules like water or tryptophan side chains?
NATA’s larger size (~245 Da) and amphiphilicity create a high free-energy barrier (~10–12 kcal/mol) at the bilayer center. Unlike water (6 kcal/mol barrier), NATA’s peptide backbone retains partial hydration even in hydrophobic regions, forcing membrane reorganization and defect formation. This contrasts with tryptophan side chains, which permeate in microseconds due to smaller size and fewer H-bonds .
Q. How can fluorescence quenching studies resolve NATA’s interaction with membrane interfaces?
Time-resolved fluorescence quenching (e.g., using acrylamide or iodide) measures accessibility of NATA’s tryptophan residue. A lower Stern-Volmer constant (Ksv) in lipid bilayers vs. aqueous solution indicates reduced quenching efficiency, revealing NATA’s transient burial in membrane defects or lipid headgroups .
Q. Why do computational PMF profiles for NATA show discrepancies with experimental permeation rates?
Potential of Mean Force (PMF) calculations often underestimate the energy barrier due to oversimplified reaction coordinates (e.g., z-axis displacement alone). Advanced simulations incorporating lipid tail fluctuations and 3D diffusion constants better match experimental timescales. For example, PMF peaks at 4–5 kcal/mol in simulations vs. experimental barriers inferred from Arrhenius plots .
Methodological Considerations
- Fluorescence Calibration : Normalize NATA’s fluorescence intensity using reference compounds (e.g., glycyl-L-tyrosylglycine for tyrosine) in 6M guanidine hydrochloride to eliminate solvent effects .
- Simulation Validation : Cross-check Milestoning results with experimental MFPT and free-energy profiles. Use 2D density slices (Figure 4–5 in ) to visualize membrane defects induced by NATA .
- Data Interpretation : Address non-exponential fluorescence curves (e.g., in TRP permeation studies) by fitting multi-phase kinetic models or using Markov state models .
Contradictions and Open Questions
- Permeation Timescale : Simulations (hours) vs. traditional solubility-diffusion (minutes) highlight the need for multi-scale modeling.
- Membrane Perturbation : While shows lipid headgroup displacement during permeation, the long-term stability of defects remains unresolved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
